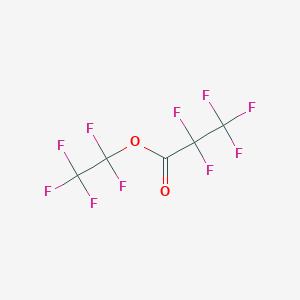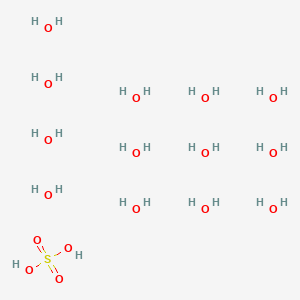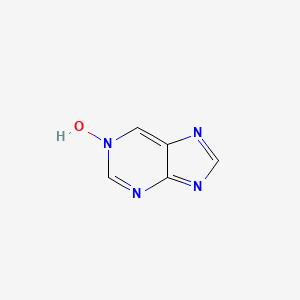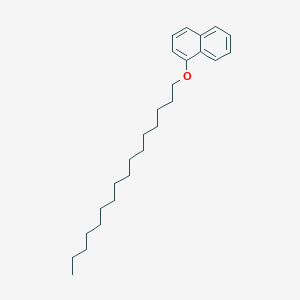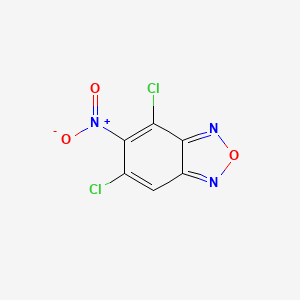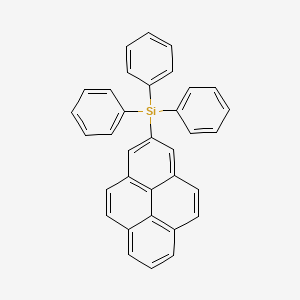![molecular formula C24H34S3Sn B14249851 Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane CAS No. 214044-46-9](/img/structure/B14249851.png)
Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane is an organotin compound with the molecular formula C24H34S3Sn. This compound is characterized by the presence of three thiophene rings and a tributylstannyl group. It is primarily used in organic synthesis, particularly in Stille coupling reactions, which are pivotal in forming carbon-carbon bonds in complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane typically involves the reaction of 5-bromo-2,2’:5’,2’'-terthiophene with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
化学反応の分析
Types of Reactions
Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane undergoes several types of chemical reactions, including:
Substitution Reactions: It participates in Stille coupling reactions, where the tributylstannyl group is replaced by various electrophiles.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Stille Coupling: Palladium catalysts, such as Pd(PPh3)4, are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Stille Coupling: The major products are biaryl compounds, which are crucial intermediates in pharmaceuticals and organic electronics.
Oxidation: Sulfoxides and sulfones are formed.
Reduction: Dihydrothiophenes are produced.
科学的研究の応用
Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane has diverse applications in scientific research:
作用機序
The mechanism of action of Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane primarily involves its role as a reagent in Stille coupling reactions. The palladium catalyst facilitates the transmetalation step, where the tributylstannyl group is transferred to the palladium complex. This is followed by reductive elimination, forming the desired carbon-carbon bond . The thiophene rings provide stability and enhance the reactivity of the compound .
類似化合物との比較
Similar Compounds
Tributyl-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]stannane: Similar structure but with a hexyl group instead of an additional thiophene ring.
Tributyl-[5-(thiophen-2-yl)thiophen-2-yl]stannane: Lacks the third thiophene ring, making it less conjugated.
Uniqueness
Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane is unique due to its extended conjugation provided by the three thiophene rings. This extended conjugation enhances its electronic properties, making it highly valuable in the synthesis of organic semiconductors and conductive polymers .
特性
CAS番号 |
214044-46-9 |
|---|---|
分子式 |
C24H34S3Sn |
分子量 |
537.4 g/mol |
IUPAC名 |
tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane |
InChI |
InChI=1S/C12H7S3.3C4H9.Sn/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |
InChIキー |
RECBDLDLCQVTQD-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


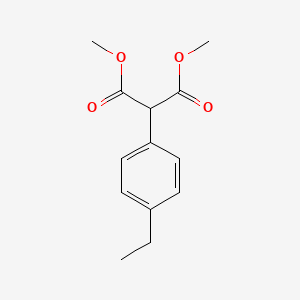
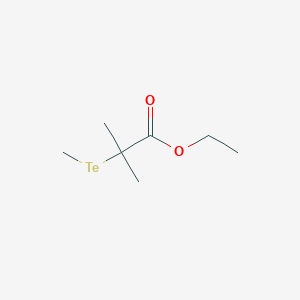
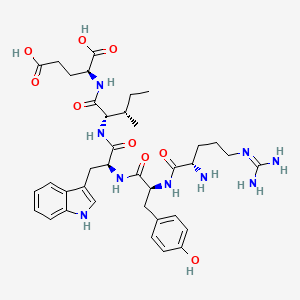
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)
![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)

